molecular formula C11H9N3O B3049477 Phenol, 4-[2-(4-pyridinyl)diazenyl]- CAS No. 20815-66-1

Phenol, 4-[2-(4-pyridinyl)diazenyl]-

Cat. No.: B3049477
CAS No.: 20815-66-1
M. Wt: 199.21
InChI Key: BCBHUOGPSRNKLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phenol, 4-[2-(4-pyridinyl)diazenyl]- is a chemical compound with the molecular formula C11H9N3O and a molecular weight of 199.21 g/mol . . This compound is characterized by the presence of a phenol group and a pyridine ring connected through a diazenyl linkage. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenol, 4-[2-(4-pyridinyl)diazenyl]- typically involves the diazotization of 4-aminopyridine followed by coupling with phenol. The reaction conditions often include the use of acidic media to facilitate the diazotization process. The general steps are as follows:

    Diazotization: 4-aminopyridine is treated with sodium nitrite (NaNO2) in the presence of hydrochloric acid (HCl) to form the diazonium salt.

    Coupling Reaction: The diazonium salt is then reacted with phenol in an alkaline medium to form the azo compound, Phenol, 4-[2-(4-pyridinyl)diazenyl]-.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to obtain high-purity Phenol, 4-[2-(4-pyridinyl)diazenyl]-.

Chemical Reactions Analysis

Types of Reactions

Phenol, 4-[2-(4-pyridinyl)diazenyl]- undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The azo linkage can be reduced to form the corresponding amines.

    Substitution: The phenol group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation can be used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of 4-aminophenol and 4-aminopyridine.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Phenol, 4-[2-(4-pyridinyl)diazenyl]- has a wide range of scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of dyes and pigments due to its azo linkage, which imparts vivid colors.

Mechanism of Action

The mechanism of action of Phenol, 4-[2-(4-pyridinyl)diazenyl]- involves its interaction with various molecular targets and pathways. The compound’s phenol group can form hydrogen bonds and interact with enzymes and receptors, while the azo linkage can undergo redox reactions. These interactions can modulate biological activities, such as inhibiting enzyme function or inducing cell death in cancer cells .

Comparison with Similar Compounds

Phenol, 4-[2-(4-pyridinyl)diazenyl]- can be compared with other similar compounds, such as:

    Phenol, 4-[2-(4-pyridinyl)diazenyl]-: Similar in structure but may have different substituents on the phenol or pyridine rings.

    Benzoic acid, 4-[2-(4-pyridinyl)diazenyl]-: Contains a carboxylic acid group instead of a phenol group.

    4-(4’-Hydroxyphenylazo)pyridine: Another azo compound with similar properties but different substituents.

The uniqueness of Phenol, 4-[2-(4-pyridinyl)diazenyl]- lies in its specific combination of a phenol group and a pyridine ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

4-(pyridin-4-yldiazenyl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3O/c15-11-3-1-9(2-4-11)13-14-10-5-7-12-8-6-10/h1-8,15H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCBHUOGPSRNKLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N=NC2=CC=NC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00517643, DTXSID00902378
Record name 4-[2-(Pyridin-4-yl)hydrazinylidene]cyclohexa-2,5-dien-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00517643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NoName_1620
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00902378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20815-66-1
Record name 4-[2-(Pyridin-4-yl)hydrazinylidene]cyclohexa-2,5-dien-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00517643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Phenol, 4-[2-(4-pyridinyl)diazenyl]-
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Phenol, 4-[2-(4-pyridinyl)diazenyl]-
Reactant of Route 3
Reactant of Route 3
Phenol, 4-[2-(4-pyridinyl)diazenyl]-
Reactant of Route 4
Reactant of Route 4
Phenol, 4-[2-(4-pyridinyl)diazenyl]-
Reactant of Route 5
Reactant of Route 5
Phenol, 4-[2-(4-pyridinyl)diazenyl]-
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Phenol, 4-[2-(4-pyridinyl)diazenyl]-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.